molecular formula C18H20FNO B14178100 (2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine CAS No. 920802-23-9

(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine

Cat. No.: B14178100
CAS No.: 920802-23-9
M. Wt: 285.4 g/mol
InChI Key: GOJWRLYQPUIEFZ-KSSFIOAISA-N
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Description

(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine is a chiral morpholine derivative with a fluorophenyl and a phenylethyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and (1S)-1-phenylethanol.

    Formation of Intermediate: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with an appropriate electrophile to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization conditions to form the morpholine ring.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and phenylethyl groups contribute to its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(3-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine
  • (2R)-2-(3-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine
  • (2R)-2-(3-Methylphenyl)-4-[(1S)-1-phenylethyl]morpholine

Uniqueness

(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

920802-23-9

Molecular Formula

C18H20FNO

Molecular Weight

285.4 g/mol

IUPAC Name

(2R)-2-(3-fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine

InChI

InChI=1S/C18H20FNO/c1-14(15-6-3-2-4-7-15)20-10-11-21-18(13-20)16-8-5-9-17(19)12-16/h2-9,12,14,18H,10-11,13H2,1H3/t14-,18-/m0/s1

InChI Key

GOJWRLYQPUIEFZ-KSSFIOAISA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC(=CC=C3)F

Canonical SMILES

CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC(=CC=C3)F

Origin of Product

United States

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